molecular formula C14H21N3O4 B1668113 Butralin CAS No. 33629-47-9

Butralin

Cat. No. B1668113
CAS RN: 33629-47-9
M. Wt: 295.33 g/mol
InChI Key: SPNQRCTZKIBOAX-UHFFFAOYSA-N
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Description

Butralin is a pre-emergence herbicide and growth inhibiting substance . It is widely used to control single-leaf weeds and some dicotyledons . It has a low aqueous solubility and is non-volatile . It tends not to be persistent in soils . Its persistence in water systems will depend upon local conditions .


Molecular Structure Analysis

Butralin has the molecular formula C14H21N3O4 . Its molecular weight is 295.3342 . The IUPAC Standard InChI is InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 .


Chemical Reactions Analysis

The dissipation half-lives of Butralin ranged from 4.2 to 6.6 days in peanut seedlings and 4.6 to 6.6 days in soil, respectively, in farmland ecosystems . After storage at 20 °C for 365 days, the degradation rate of residues of Butralin in peanut kernels was less than 30% .


Physical And Chemical Properties Analysis

Butralin has a low aqueous solubility and is non-volatile . It tends not to be persistent in soils . Its persistence in water systems will depend upon local conditions .

Scientific Research Applications

Residual Behavior and Risk Assessment in Agriculture

Butralin, primarily used as a herbicide, has been extensively studied for its behavior and impact in agricultural settings. Research by Yang et al. (2019) focused on the residual behavior of butralin in peanut fields, emphasizing its dissipation in both peanuts and soil. This study is critical for understanding butralin's environmental impact and for guiding its safe usage in agriculture (Yang et al., 2019).

Biotransformation by Microorganisms

Ghatge et al. (2020) explored a novel biotransformation pathway of butralin by a bacterium isolated from agricultural soil. This study sheds light on the microbial degradation of butralin in the environment, offering insights into potential bioremediation strategies (Ghatge et al., 2020).

Detection Methods in Food Products

A study by Xu et al. (2022) developed a rapid and sensitive method for detecting butralin residues in tomatoes and peppers. This gold-based sensor highlights the importance of monitoring agricultural produce for herbicide residues, ensuring food safety (Xu et al., 2022).

Environmental Impact Assessments

The environmental impact of butralin is a significant area of research. Studies have investigated its effects on soil microorganism populations and soil respiration, contributing to a broader understanding of its ecological footprint (Wu et al., 2009).

Development of New Formulations

Research by Guo Hong-xia (2013) and Li Zhao et al. (2012) explored the development of new, environmentally friendly formulations of butralin. These studies are crucial for reducing the ecological and health risks associated with herbicide use (Guo Hong-xia, 2013); (Li Zhao et al., 2012).

Agricultural Applications and Safety Studies

Several studies have been conducted to assess the efficacy and safety of butralin in various agricultural settings, including rice and soybeanfields, as well as its impact on crop yield and quality. For example, the research by Qiao Guang-hui (2009) evaluated the effectiveness of butralin in controlling weeds in transplant rice fields, providing insights into its application feasibility and safety for crop growth (Qiao Guang-hui, 2009). Another study by M. Eldabaa et al. (2012) investigated the efficacy of butralin for weed control in soybean plants grown in sandy soil, contributing to our understanding of optimal agricultural practices (M. Eldabaa et al., 2012).

Safety And Hazards

Butralin is harmful if swallowed and fatal in contact with skin . It causes serious eye irritation and is suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling Butralin .

properties

IUPAC Name

N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline
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InChI

InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3
Source PubChem
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InChI Key

SPNQRCTZKIBOAX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C14H21N3O4
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DSSTOX Substance ID

DTXSID3032337
Record name Butralin
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Molecular Weight

295.33 g/mol
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Physical Description

Yellow-orange solid; [Merck Index]
Record name Butralin
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Boiling Point

134-146 °C at 0.5 mm Hg
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Flash Point

97 °F (36 °C) open cup
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Solubility

Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C
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Density

1.06 at 25 °C
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Vapor Pressure

0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C
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Product Name

Butralin

Color/Form

Yellow orange crystals

CAS RN

33629-47-9
Record name Butralin
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Record name Butralin [ANSI:BSI:ISO]
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Record name Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro-
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Record name 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline
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Melting Point

61 °C
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An alternative synthesis for N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is set forth in U.S. Pat. Nos. 4,289,907 and 4,395,572 to Chan. The starting material in this synthesis is a nitrophenol such as 2,6-dinitro-4-tert-butylphenol. The nitrophenol is methylated by reaction with methyl iodide/potassium carbonate to produce 4-tert-butyl-2,6-dinitroanisole. The 4-tert-butyl-2,6-dinitroanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. While effective in producing the desired product, this process also suffers from a number of distinct disadvantages.
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Synthesis routes and methods III

Procedure details

More specifically, the process for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline comprises reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole. The 4-tert-butylanisole is then reacted with nitrating agent to produce 2,6-dinitro-4-tert-butylanisole. The 2,6-dinitro-4-tert-butylanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline.
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Synthesis routes and methods IV

Procedure details

One gram of 2,6-dinitro-4-t-butylchlorobenzene was allowed to react with one gram of sec-butylamine by adding the amine dropwise to a refluxing mixture of 50 ml. dry toluene, and the 2,6-dinitro-4-t-butylchlorobenzene. After complete addition, the mixture was refluxed eight hours, cooled to room temperature, the amine hydrochloride filtered off, and toluene and unreacted amine were removed under reduced pressure. The thick material that resulted was dissolved in hot ethanol and the product was crystallized upon cooling to yield N-sec-butyl-2,6-dinitro-4-t-butylaniline melting at 60°-62° C.
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Synthesis routes and methods V

Procedure details

1 gram of 2,6-dinitro-4-tert-butylchlorobenzene was allowed to react with 1 gram of sec-butylamine by adding the amine dropwise to a refluxing mixture of 50 ml. dry toluene, and the 2,6-dinitro-4-tert-butylchlorobenzene. After complete addition, the mixture was refluxed 8 hours, cooled to room temperature, the amine hydrochloride filtered off, and toluene and unreacted amine were removed under reduced pressure. The thick material that resulted was dissolved in hot ethanol and the product was crystallized upon cooling to yield 4-tert-butyl-N-sec-butyl-2,6 -dinitroaniline melting at 60° -62° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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